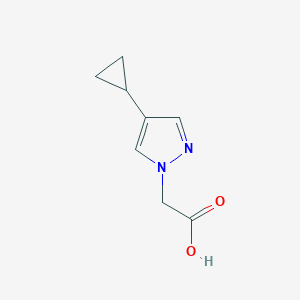

2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-cyclopropylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXUQTSIMIWFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The synthesis is presented as a three-step process, commencing with the formation of the core intermediate, 4-cyclopropyl-1H-pyrazole, followed by N-alkylation to introduce the acetate moiety, and culminating in the hydrolysis of the ester to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic transformation.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents due to their diverse biological activities.[1] The incorporation of a cyclopropyl group can enhance metabolic stability, binding affinity, and overall pharmacological properties of a molecule.[2] The target molecule, this compound, combines the pyrazole scaffold with a cyclopropyl substituent and an acetic acid side chain, making it a valuable building block for the synthesis of more complex pharmaceutical candidates. This guide delineates a logical and reproducible synthetic route to this compound.

Overall Synthetic Strategy

The synthesis of this compound is strategically divided into three main stages. This approach allows for the isolation and characterization of key intermediates, ensuring the purity and identity of the compounds at each step.

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 4-Cyclopropyl-1H-pyrazole

The initial and crucial step is the construction of the 4-cyclopropyl-1H-pyrazole core. A common and effective method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[2][3] In this pathway, cyclopropyl methyl ketone serves as the readily available starting material.

Reaction Scheme

The synthesis involves the reaction of cyclopropyl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone, which is a versatile 1,3-dicarbonyl surrogate. This intermediate is then cyclized with hydrazine hydrate to yield 4-cyclopropyl-1H-pyrazole.

Caption: Formation of 4-cyclopropyl-1H-pyrazole.

Mechanistic Insight

The reaction of a ketone's activated methyl group with DMFDMA is a well-established method for generating enaminones.[4] The subsequent cyclization with hydrazine proceeds through a condensation reaction, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazole ring.

Detailed Experimental Protocol

Materials:

-

Cyclopropyl methyl ketone (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

A mixture of cyclopropyl methyl ketone and DMFDMA is heated, typically at reflux, for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is cooled, and the excess DMFDMA and methanol byproduct are removed under reduced pressure.

-

The resulting crude 3-(dimethylamino)-1-cyclopropylprop-2-en-1-one is dissolved in ethanol.

-

A catalytic amount of acetic acid is added, followed by the dropwise addition of hydrazine hydrate.

-

The mixture is heated at reflux for several hours.

-

Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 4-cyclopropyl-1H-pyrazole.

Step 2: N-Alkylation of 4-Cyclopropyl-1H-pyrazole

With the pyrazole core in hand, the next step is the introduction of the acetic acid side chain. This is achieved through N-alkylation of the pyrazole with a suitable two-carbon electrophile, typically an ethyl haloacetate. The alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers; however, for a 4-substituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction outcome.[5]

Reaction Scheme

4-Cyclopropyl-1H-pyrazole is reacted with ethyl chloroacetate in the presence of a base to yield ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.

Caption: N-Alkylation of the pyrazole intermediate.

Causality Behind Experimental Choices

The choice of a base and solvent is critical for the success of the N-alkylation. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the pyrazole nitrogen, creating the nucleophilic pyrazolate anion. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this type of reaction as it effectively solvates the cation of the base and does not interfere with the nucleophilic attack.

Detailed Experimental Protocol

Materials:

-

4-Cyclopropyl-1H-pyrazole (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-cyclopropyl-1H-pyrazole in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.

-

Ethyl chloroacetate is added dropwise to the suspension.

-

The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.

Step 3: Hydrolysis of Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.[6][7] Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which typically leads to higher yields.[6]

Reaction Scheme

The ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield the final product.

Caption: Hydrolysis of the ethyl ester to the final acid.

Trustworthiness of the Protocol

This protocol is a self-validating system. The initial basic hydrolysis results in the formation of the sodium salt of the carboxylic acid, which is typically soluble in the aqueous medium. The subsequent acidification precipitates the desired carboxylic acid, which can then be isolated by filtration. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0-3.0 eq)

-

Water

-

Methanol or Ethanol (as a co-solvent)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

The ethyl ester is dissolved in a mixture of methanol (or ethanol) and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated at reflux for a few hours. The progress of the reaction can be monitored by the disappearance of the ester spot on TLC.

-

After the hydrolysis is complete, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Summary of Quantitative Data

| Step | Reactants | Product | Typical Yield (%) |

| 1 | Cyclopropyl methyl ketone, DMFDMA, Hydrazine hydrate | 4-Cyclopropyl-1H-pyrazole | 60-75 |

| 2 | 4-Cyclopropyl-1H-pyrazole, Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate | 80-90 |

| 3 | Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate, NaOH | This compound | >90 |

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined procedures and considering the mechanistic rationale behind each step, researchers can reliably synthesize this valuable building block for further applications in medicinal chemistry and drug discovery. The use of readily available starting materials and well-established chemical transformations makes this route amenable to both laboratory-scale synthesis and potential scale-up operations.

References

- G. G. Danagulyan, et al. CHEM HETEROCYCL COM+. 2015.

- M. J. V. da Silva, et al. J. Org. Chem.2017, 82, 12590-12602.

- N. Panda, A. K. Jena. J. Org. Chem.2012, 77, 9401-9406.

- Q. Sha, Y. Wei. Synthesis2013, 45, 413-420.

- S. V. Kumar, et al. J. Org. Chem.2013, 78, 4960-4973.

- A. Kamal, et al. J. Org. Chem.2015, 80, 4325-4335.

-

Microwave Assisted Synthesis of 1-Aryl-3-dimethylaminoprop-2-enones: A Simple and Rapid Access to 3(5)-Arylpyrazoles. ResearchGate. 2021 . [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018 , 23(1), 134. [Link]

-

N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. 2022 , 3(2), 110-120. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. 2020 , 10(29), 17182-17195. [Link]

-

Ketone, cyclopropyl methyl. Organic Syntheses. 1963 , 43, 73. [Link]

- Process for preparing cyclopropyl methyl ketone.

-

Hydrolysis of esters. Chemguide. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

- Synthesis method of cyclopropyl methyl ketone.

-

The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. 2018 , 17(1), 32-38. [Link]

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. J Med Chem. 2012 , 55(17), 7573–7584. [Link]

-

Hydrolysis of Esters. Chemistry LibreTexts. 2022 . [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

A Methodological Guide to the Physicochemical Characterization of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. Recognizing that this molecule represents a potential building block in modern drug discovery, this document moves beyond a simple data sheet. Instead, it offers a detailed, methodological approach for researchers, scientists, and drug development professionals to elucidate the critical properties that govern a compound's pharmaceutical potential. We present field-proven, step-by-step protocols for determining structural identity, purity, solubility, lipophilicity, acidity, and solid-state properties. Each section explains the causal relationship between the experimental choices and the quality of the data obtained, grounding the entire process in the principles of scientific integrity and self-validation. The insights provided herein are designed to empower research teams to build a robust data package, enabling informed decisions in the progression of new chemical entities.

Introduction

In the landscape of medicinal chemistry, pyrazole derivatives are a cornerstone, recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific molecule under consideration, this compound, combines the versatile pyrazole scaffold with a cyclopropyl group—a feature known to enhance metabolic stability and binding affinity—and an acetic acid moiety, which provides a crucial handle for ionization and formulation.

The journey from a promising chemical structure to a viable drug candidate is paved with rigorous scientific investigation. Foremost among these investigations is the determination of physicochemical properties. These fundamental characteristics—solubility, lipophilicity (LogP/D), and acidity (pKa)—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these parameters is not merely academic; it is a prerequisite for successful drug design, enabling chemists to predict bioavailability, avoid costly late-stage failures, and formulate a safe and efficacious final product.

This guide provides the experimental blueprint for characterizing this compound, establishing a gold-standard dataset that is both reliable and reproducible.

Part 1: Foundational Characterization: Identity, Purity, and Structure

Before any other property can be reliably measured, the identity and purity of the compound must be unequivocally established. This foundational step ensures that all subsequent data are attributable to the correct molecule and not skewed by impurities.

Structural Elucidation and Confirmation

The primary tools for confirming the covalent structure of a novel organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides high-resolution information about the chemical environment of each hydrogen and carbon atom in the molecule.[2][4][5] For this compound, specific signals corresponding to the cyclopropyl protons, the pyrazole ring protons, and the methylene protons of the acetic acid group must be observed with the correct chemical shifts, integration values, and coupling patterns. ¹³C NMR and DEPT experiments will confirm the number and type of carbon atoms present.[2][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular mass of the compound, which in turn confirms its elemental composition.[7] Techniques like Electrospray Ionization (ESI) are suitable for ionizing the acidic molecule.[7] The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass.[8][9]

Purity Assessment

Purity is paramount. The presence of synthetic byproducts or residual solvents can drastically alter measured physicochemical properties. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for purity assessment.[10][11][12]

Experimental Protocol: Purity Determination by HPLC-UV

-

System Preparation: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10] The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[10]

-

Method Development: Develop a gradient elution method, starting with a high aqueous percentage and ramping up the organic phase concentration. This ensures that compounds of varying polarities are effectively separated.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., the λmax, determined by a preliminary UV scan).

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For regulatory purposes, a purity level of >95% is typically required for compounds entering further screening.[13]

Part 2: Core Physicochemical Profiling

With identity and purity confirmed, the core physicochemical properties that govern "drug-likeness" can be determined.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a leading cause of failure in drug development. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[14][15]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[16]

-

Sample Addition: Add an excess amount of the solid this compound to a known volume of the PBS buffer in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[14][17]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[16]

-

Quantification: Accurately dilute the clear, saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a calibration curve.[14][16]

-

Reporting: The solubility is reported in units such as µg/mL or µM.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for membrane permeability. It is expressed as the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for a specific pH, accounting for ionized and neutral forms).[18] The shake-flask method using n-octanol and water is the benchmark for this measurement.[18][19][20]

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation.[19][21] Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[19] Add a small aliquot of this stock to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1). The final DMSO concentration should be minimal (<1%) to avoid affecting the partitioning.

-

Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[22]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.[21]

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.

-

Calculation: The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[18]

Acidity Constant (pKa)

For this compound, the carboxylic acid group is the primary ionizable center. Its pKa value dictates the charge state of the molecule at different pH values, which profoundly impacts solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[23][24][25]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[23]

-

Sample Preparation: Accurately prepare a solution of the compound in water (or a water/co-solvent mixture if solubility is low) at a known concentration (e.g., 1-10 mM).[23][25] Maintain a constant ionic strength with a background electrolyte like KCl.[23]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[23]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). This point can be precisely identified as the peak of the first derivative of the titration curve.[24]

Solid-State Properties: Melting Point and Thermal Stability

The melting point and thermal behavior of a compound are critical for formulation development and stability assessment. Differential Scanning Calorimetry (DSC) provides more comprehensive information than a simple melting point apparatus.[26][27][28]

Experimental Protocol: Thermal Analysis by DSC

-

Sample Preparation: Accurately weigh a small amount of the solid compound (1-5 mg) into an aluminum DSC pan and seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[27]

-

Data Interpretation: The DSC thermogram plots heat flow against temperature. An endothermic peak indicates the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion.[27] The onset of any exothermic events can indicate thermal decomposition.[26] Sharp melting peaks are indicative of high purity and crystallinity.

Part 3: Data Synthesis and Stability Assessment

Integrated Physicochemical Profile

The individual data points must be synthesized into a coherent profile. This allows for a holistic assessment of the compound's potential.

| Property | Method | Predicted Value/Target Range | Significance for Drug Development |

| Molecular Weight | HRMS | 180.0848 g/mol (Calculated) | Confirms identity; influences diffusion and permeability. |

| Purity | HPLC-UV | >95% | Ensures data integrity and safety. |

| Aqueous Solubility | Shake-Flask (pH 7.4) | >10 µM | Critical for absorption; low solubility can hinder in vivo efficacy. |

| Lipophilicity (LogD₇.₄) | Shake-Flask | 1.0 - 3.0 | Balances solubility and permeability for oral absorption. |

| Acidity (pKa) | Potentiometric Titration | ~3.5 - 4.5 | Governs ionization state, impacting solubility, absorption, and target engagement. |

| Melting Point | DSC | >150°C (Target for stability) | Indicates solid-state stability and purity. |

Chemical Stability

A compound must be stable under relevant storage and handling conditions to be a viable drug candidate. Stability testing should be guided by the International Council for Harmonisation (ICH) guidelines.[29][30][31][32]

Protocol Outline: Accelerated Stability Study (ICH Q1A)

-

Sample Storage: Store the solid compound under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a defined period (e.g., up to 6 months).[29][31]

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.[33]

-

Testing: Analyze each sample for purity and the appearance of degradation products using the validated HPLC method. Assess physical properties like appearance and melting point (DSC).

-

Evaluation: A "significant change" (e.g., >0.5% degradation) indicates potential stability issues that must be addressed.[31]

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical and non-negotiable phase of early drug discovery. By employing robust, validated protocols for determining identity, purity, solubility, lipophilicity, pKa, and thermal properties, research teams can build a high-integrity data package. This profile not only predicts the compound's ADME behavior but also provides the essential foundation for rational lead optimization, formulation design, and ultimately, the successful development of novel therapeutics. Adherence to these methodological standards ensures that decisions are data-driven, minimizing risk and maximizing the potential for clinical success.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available at: [Link]

-

Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available at: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

-

Schwarzenbach, G., & Gran, G. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(1), 108. Available at: [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

-

Aragen Bioscience. (n.d.). Molecular weight Determination. Available at: [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Agilent Technologies. (2019, July 15). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Available at: [Link]

-

MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. Available at: [Link]

-

Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Available at: [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Available at: [Link]

-

ResearchGate. (2025, August 7). HPLC and UV Spectroscopy in Pharmaceutical Analysis. Available at: [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Confirmation of molecular weight. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

Analytical Chemistry. (2019, January 23). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Available at: [Link]

-

Semantic Scholar. (2019). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available at: [Link]

-

NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

NIH. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. Available at: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

-

Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Available at: [Link]

-

Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]

-

ResearchGate. (2025, August 9). A guide to small-molecule structure assignment through computation of (H-1 and C-13) NMR chemical shifts | Request PDF. Available at: [Link]

-

NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Available at: [Link]

-

MDPI. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available at: [Link]

-

In-Silico Online. (2025, December 16). DSC Analysis: Significance and symbolism. Available at: [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

-

PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

-

Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical and ADMET properties of pyrazole derivatives. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. lcms.cz [lcms.cz]

- 9. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mastelf.com [mastelf.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. enamine.net [enamine.net]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. researchgate.net [researchgate.net]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 22. researchgate.net [researchgate.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. veeprho.com [veeprho.com]

- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 28. DSC Analysis: Significance and symbolism [wisdomlib.org]

- 29. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 30. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 31. database.ich.org [database.ich.org]

- 32. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 33. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid

A Senior Application Scientist's Perspective on a Novel Selective COX-2 Inhibitor

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] The therapeutic potential of pyrazole derivatives often stems from their ability to selectively interact with specific biological targets.[1] This guide focuses on the hypothesized mechanism of action of a novel pyrazole compound, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. Based on its structural features and the well-established pharmacology of related compounds, we postulate that this molecule acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3]

This document will provide a comprehensive exploration of this proposed mechanism, beginning with an overview of the prostaglandin biosynthesis pathway and the rationale for selective COX-2 inhibition. Subsequently, we will detail a series of robust, self-validating experimental protocols designed to rigorously test this hypothesis, from in vitro enzymatic assays to in vivo models of inflammation. The presented data, while hypothetical, are representative of results expected for a potent and selective COX-2 inhibitor.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[4] There are two main isoforms of this enzyme: COX-1 and COX-2.[4][5]

-

COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5][6]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[4][6] The prostaglandins produced by COX-2 are key mediators of pain and inflammation.[6][7]

By selectively inhibiting COX-2, it is possible to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[7][8] We hypothesize that this compound is a selective COX-2 inhibitor, a characteristic shared by other pyrazole-containing drugs like celecoxib.[1]

Prostaglandin Biosynthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[9][10] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes.[11][12] PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[10][11][13]

Caption: Prostaglandin biosynthesis pathway.

Experimental Validation of the Hypothesized Mechanism of Action

To validate the hypothesis that this compound is a selective COX-2 inhibitor, a series of in vitro and in vivo experiments would be conducted.

Caption: Experimental workflow for mechanism validation.

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Inhibitor Incubation: Add various concentrations of this compound to the reaction wells containing the respective COX enzymes and incubate for a short period (e.g., 15 minutes at 25°C).

-

Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

Hypothetical Results:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 12.5 | 0.08 | 156.25 |

| Celecoxib (Reference) | 15.0 | 0.05 | 300 |

| Indomethacin (Non-selective Reference) | 0.1 | 0.5 | 0.2 |

These hypothetical results suggest that this compound is a potent inhibitor of COX-2 with significant selectivity over COX-1.

Cell-Based Prostaglandin E2 (PGE2) Assay

This assay measures the ability of the compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant assessment of its activity.

Protocol:

-

Cell Culture: Use a cell line that can be induced to express COX-2, such as RAW 264.7 murine macrophages.

-

Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.

-

Inhibitor Treatment: Concurrently treat the stimulated cells with various concentrations of this compound.

-

Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[15][16]

-

Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[17][18][19]

Protocol:

-

Animal Grouping: Use male Wistar rats or Swiss albino mice, divided into control and treatment groups.

-

Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a known NSAID like indomethacin.

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[20]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Hypothetical Results:

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0 |

| This compound | 10 | 35 |

| This compound | 30 | 65 |

| Indomethacin | 10 | 70 |

These hypothetical in vivo results would demonstrate a dose-dependent anti-inflammatory effect of this compound, consistent with the in vitro findings.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are likely key to its hypothesized selective COX-2 inhibition:

-

1,4-Disubstituted Pyrazole Core: This core structure is a common feature in many COX-2 inhibitors.

-

Cyclopropyl Group at C4: The cyclopropyl moiety can provide conformational rigidity and may fit into a hydrophobic side pocket of the COX-2 active site, a feature that contributes to the selectivity of some inhibitors.

-

Acetic Acid Moiety at N1: The acidic group is crucial for interacting with key amino acid residues, such as Arg120, at the top of the COX active site, which is a common binding mode for many NSAIDs.

Conclusion

Based on the established pharmacological profile of pyrazole derivatives, it is strongly hypothesized that this compound functions as a selective inhibitor of the COX-2 enzyme. The outlined experimental workflow provides a robust strategy to validate this mechanism of action. The hypothetical data presented herein, demonstrating potent and selective in vitro inhibition of COX-2, suppression of cellular PGE2 production, and significant in vivo anti-inflammatory activity, paint a compelling picture of a promising new anti-inflammatory agent. Further investigation into its pharmacokinetic and toxicological profiles would be the logical next steps in its development.

References

- Ahern, K., & Rajagopal, I. (2023, August 31). 6.10: Prostaglandin Synthesis. Biology LibreTexts.

- Al-Ostath, A., et al. (2024).

- Various Authors. (n.d.). Prostaglandin. Wikipedia.

- Inotiv. (n.d.).

- Various Authors. (n.d.). Biosynthesis pathways of prostaglandins.

- EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters.

- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

- Lands, W. E. (1979). The biosynthesis and metabolism of prostaglandins. Annual Review of Physiology.

- National Institutes of Health. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX)

- Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?.

- Various Authors. (n.d.).

- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.

- Abdel-Aziz, M., et al. (2021). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry.

- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors.

- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs.

- Various Authors. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2.

- Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.

- Cleveland Clinic. (n.d.).

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- Arbor Assays. (n.d.). DetectX® Prostaglandin E2.

- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.

- R&D Systems. (n.d.). Prostaglandin E2 Assay.

- Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit.

- Hassan, G. S., et al. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry.

- Walker, M. C., & Gierse, J. K. (2010).

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.

- Maslinska, D., & Kaliszan, M. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica.

- Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.

- Walker, M. C., & Gierse, J. K. (2010).

- Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology.

- Al-Ghorbani, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances.

- Kumar, A., et al. (2017). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.

- El-Sayed, M. A. A., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B.

- Gomaa, M. S., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports.

- Sharma, V., et al. (2019). Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). Bioorganic Chemistry.

Sources

- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Prostaglandin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. file.elabscience.com [file.elabscience.com]

- 17. inotiv.com [inotiv.com]

- 18. benchchem.com [benchchem.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of pyrazole acetic acid derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazole Acetic Acid Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1] When functionalized with an acetic acid moiety, the resulting pyrazole acetic acid derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged structures in drug discovery. This guide provides an in-depth exploration of the multifaceted pharmacological profiles of these compounds, focusing on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. We will dissect the underlying mechanisms of action, delineate critical structure-activity relationships (SAR), and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

The Pyrazole Acetic Acid Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system has been a subject of intense study since its discovery by Ludwig Knorr in 1883.[1] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of an acetic acid group, or a bioisostere thereof, often enhances interaction with biological targets, improves solubility, and provides a handle for further derivatization.

The therapeutic relevance of the pyrazole core is exemplified by numerous FDA-approved drugs, including the potent anti-inflammatory agent Celecoxib (Celebrex), the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[2] These successes have spurred extensive research into novel derivatives, with the acetic acid variants showing particular promise across multiple therapeutic areas.

Core Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Perhaps the most well-documented activity of pyrazole derivatives is their anti-inflammatory prowess.[3] Chronic inflammation underlies numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, and even neurodegenerative disorders, making it a critical therapeutic target.[4]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory effect of many pyrazole acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.[5] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions like gastric cytoprotection and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.[4]

Selective inhibition of COX-2 is a major goal in anti-inflammatory drug design, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4] The pyrazole drug Celecoxib is a well-known selective COX-2 inhibitor.[6] The structural features of pyrazole derivatives, particularly the presence of a sulfonamide moiety in Celecoxib, allow for specific binding to the larger active site of the COX-2 enzyme.[6][7]

Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Beyond COX inhibition, some pyrazole derivatives modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of lipoxygenase (LOX).[4][8]

Anticancer Activity

The pyrazole scaffold is a key component in a variety of compounds evaluated for their anticancer potential.[9] These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver (HepG2).[9][10]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary anticancer mechanism for pyrazole derivatives involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The EGFR/PI3K/AKT/mTOR signaling cascade, often dysregulated in cancer, has been identified as a key target.[11] By inhibiting kinases like EGFR, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis. Some derivatives have also been identified as potent inhibitors of B-Raf, a kinase involved in melanoma.[2][12]

Antimicrobial Activity

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity (e.g., Candida albicans).[13][14]

Mechanism of Action: Enzyme Inhibition

The antimicrobial action often stems from the inhibition of essential bacterial enzymes. For example, some pyrazole derivatives act as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme central to the initiation of fatty acid biosynthesis in bacteria.[15] Disrupting this pathway is detrimental to bacterial survival.

Neuroprotective Activity

Emerging research highlights the potential of pyrazole derivatives as neuroprotective agents, which are crucial for treating neurodegenerative diseases and spinal cord injuries.[16][17] A key component of this activity is the mitigation of neuroinflammation.

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

In the central nervous system, pyrazole derivatives can suppress the activation of microglial cells, which are the primary immune cells in the brain.[8] By inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells, these compounds can reduce the inflammatory damage that contributes to neuronal death.[8][18] Some derivatives show more potent IL-6 suppression than established anti-inflammatory drugs like dexamethasone and Celecoxib.[8]

Structure-Activity Relationships (SAR)

The is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these SARs is critical for designing more potent and selective agents.

-

Substitution at N1: The substituent at the N1 position significantly influences activity. For COX-2 inhibitors like Celecoxib, a p-sulfonamidophenyl group is crucial for selective binding.[6]

-

Substitution at C3 and C5: Aryl groups at these positions are common. For cannabinoid receptor antagonists, a p-substituted phenyl ring at C5 is required for potent activity.[19] For anti-inflammatory agents, substitutions on these aryl rings (e.g., methyl, halo groups) can modulate COX-2 selectivity and potency.[3][4]

-

Substitution at C4: The C4 position is often unsubstituted, but introducing small alkyl groups can influence the orientation of the C3 and C5 substituents, thereby affecting receptor binding.[19]

-

The Acetic Acid Moiety: While the acetic acid group is a defining feature, its replacement with bioisosteres like propionic acid or tetrazoles can alter potency, selectivity, and pharmacokinetic properties.[1][20]

Quantitative Data on Biological Activity

The efficacy of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀). Lower values indicate higher potency.

| Compound Class/Example | Biological Activity | Target/Assay | Potency (IC₅₀ / ED₅₀) | Reference(s) |

| 3,5-diarylpyrazoles | Anti-inflammatory | COX-2 Inhibition | IC₅₀ = 0.01 µM | [4] |

| Pyrazole-thiazole hybrid | Anti-inflammatory | COX-2 / 5-LOX Inhibition | IC₅₀ = 0.03 µM / 0.12 µM | [4] |

| Compound 6g (a novel pyrazole) | Neuroprotective | IL-6 Suppression (LPS-BV2 cells) | IC₅₀ = 9.562 µM | [8] |

| Pyrazolyl-s-triazine (7f ) | Anticancer | EGFR Inhibition | IC₅₀ = 59.24 nM | [11] |

| 5-amido-pyrazole-carbonitriles | Antibacterial | S. aureus (MRSA) | MIC = 25.1 µM | [2] |

| Pyrazole sulfonamide (149 ) | Anti-inflammatory | COX-2 Inhibition | IC₅₀ = 0.01 µM | [21] |

Experimental Protocols

The following protocols are foundational for evaluating the biological activities of pyrazole acetic acid derivatives. They are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Workflow: From Synthesis to Biological Evaluation

Caption: General workflow for pyrazole derivative drug discovery.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating acute anti-inflammatory activity.[5][21]

Causality: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified. An effective anti-inflammatory agent will reduce this swelling compared to a control group.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into at least four groups (n=6 per group):

-

Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Positive Control): Receives a standard drug (e.g., Celecoxib, 10 mg/kg, oral).

-

Group III (Test Compound): Receives the pyrazole derivative at a specific dose (e.g., 20 mg/kg, oral).

-

Group IV (Negative Control): Receives vehicle only, no carrageenan.

-

-

Dosing: Administer the vehicle, standard drug, or test compound orally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of all animals except the negative control group.

-

Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal relative to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

-

Protocol: In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is a standard method for measuring cytotoxicity.[9]

Causality: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the pyrazole test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells for:

-

Vehicle Control (e.g., 0.1% DMSO in media).

-

Positive Control (e.g., Doxorubicin).

-

Blank (media only).

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Directions

Pyrazole acetic acid derivatives stand out as a highly versatile and pharmacologically significant class of compounds. Their proven efficacy as anti-inflammatory agents, coupled with growing evidence of their anticancer, antimicrobial, and neuroprotective potential, ensures their continued relevance in drug discovery.

Future research should focus on:

-

Designing Isoform-Selective Inhibitors: Developing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2, specific kinases) to improve efficacy and reduce side effects.

-

Multi-Target Ligands: Exploring hybrid molecules that can modulate multiple pathways simultaneously (e.g., dual COX-2/5-LOX inhibitors) for synergistic therapeutic effects in complex diseases.[4]

-

Advanced Delivery Systems: Investigating novel formulations, such as cyclodextrin complexes, to enhance the bioavailability and targeted delivery of promising lead compounds.[4]

The rich chemistry and diverse biological activity of the pyrazole acetic acid scaffold provide a fertile ground for the development of the next generation of therapeutics to address unmet medical needs.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). Taylor & Francis Online.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- New celecoxib derivatives as anti-inflammatory agents. (n.d.). PubMed.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). PMC - NIH.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PMC - PubMed Central.

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.

- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Pharmaceutical Research International.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, December 16). ResearchGate.

- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010, August 1). PubMed.

- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). MDPI.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). Open Access Journals.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025, October 15). ResearchGate.

- Celecoxib. (n.d.). PubChem - NIH.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). ResearchGate.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation | Semantic Scholar [semanticscholar.org]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. srrjournals.com [srrjournals.com]

- 11. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researcher.manipal.edu [researcher.manipal.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture of CAS 1402411-46-4: A Technical Guide to Structure Elucidation

This in-depth technical guide details the systematic process of elucidating the chemical structure of the novel compound designated CAS 1402411-46-4. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are engaged in the characterization of new chemical entities. We will navigate through a multi-pronged analytical approach, beginning with fundamental compositional analysis and culminating in the definitive assignment of the molecular structure through advanced spectroscopic and spectrometric techniques. This guide emphasizes not just the "what" but the "why" of each experimental choice, reflecting a field-proven methodology for robust structural determination.

Part 1: Foundational Analysis - Piecing Together the Empirical Formula

The journey of structure elucidation commences with establishing the elemental composition and molecular weight of the unknown compound. This foundational data provides the initial constraints for proposing potential molecular structures.

Elemental Analysis: The Atomic Building Blocks

Elemental analysis by combustion is a cornerstone technique for determining the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. For CAS 1402411-46-4, the following results were obtained:

| Element | Percentage (%) |

| Carbon (C) | 57.83 |

| Hydrogen (H) | 6.06 |

| Nitrogen (N) | 16.86 |

The presence of oxygen is inferred by subtracting the sum of C, H, and N percentages from 100%, yielding 19.25%. These percentages are then used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula.[1]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.

-

Infusion: The sample is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.

The HRMS analysis of CAS 1402411-46-4 revealed a prominent molecular ion peak at m/z 167.0815 [M+H]⁺. This data, combined with the elemental analysis, allows for the unambiguous determination of the molecular formula as C₈H₁₀N₂O₂ .[2][]

Part 2: Spectroscopic Interrogation - Assembling the Connectivity

With the molecular formula established, the next phase involves elucidating the connectivity of the atoms using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of individual atoms.[4][5]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Interpreting the ¹H NMR Spectrum of CAS 1402411-46-4 (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.95 | br s | 1H | -COOH |

| 7.85 | s | 1H | Pyrazole H |

| 7.50 | s | 1H | Pyrazole H |

| 4.95 | s | 2H | -CH₂- |

| 1.80 | m | 1H | Cyclopropyl CH |

| 0.90 | m | 2H | Cyclopropyl CH₂ |

| 0.65 | m | 2H | Cyclopropyl CH₂ |

The broad singlet at 12.95 ppm is characteristic of a carboxylic acid proton. The two singlets in the aromatic region (7.85 and 7.50 ppm) suggest a disubstituted aromatic or heteroaromatic ring. The singlet at 4.95 ppm corresponds to a methylene group that is not coupled to any other protons. The complex multiplets in the upfield region (1.80, 0.90, and 0.65 ppm) are indicative of a cyclopropyl group.

¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment further distinguishes between CH, CH₂, and CH₃ groups.

¹³C NMR and DEPT-135 Data for CAS 1402411-46-4 (in DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 170.5 | - | C=O (Carboxylic Acid) |

| 140.0 | CH | Pyrazole C |

| 130.0 | CH | Pyrazole C |

| 118.0 | - | Pyrazole C (quaternary) |

| 52.0 | CH₂ | -CH₂- |

| 8.0 | CH | Cyclopropyl CH |

| 4.5 | CH₂ | Cyclopropyl CH₂ |

The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular formula. The DEPT-135 spectrum confirms the presence of one methylene group (positive signal), three CH groups (positive signals), and one quaternary carbon (absent in DEPT-135). The downfield signal at 170.5 ppm is characteristic of a carbonyl carbon in a carboxylic acid.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons.

Workflow for 2D NMR Analysis

Caption: 2D NMR data integration workflow.

-

COSY: Reveals correlations between coupled protons. In our case, it would confirm the couplings within the cyclopropyl ring system.

-

HSQC: Correlates each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons (-CH₂-) to the pyrazole ring carbons and the carboxylic acid carbonyl carbon, thus establishing the core structure.

Part 3: Structure Confirmation and Final Assignment

The culmination of the analytical data allows for the confident proposal of the structure for CAS 1402411-46-4.

The Elucidated Structure

Based on the comprehensive analysis of the elemental analysis, HRMS, and NMR data, the structure of CAS 1402411-46-4 is determined to be 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid .

Structural Features and Corresponding Data:

-

Molecular Formula (C₈H₁₀N₂O₂): Confirmed by elemental analysis and HRMS.[2][]

-

Carboxylic Acid (-COOH): Indicated by the ¹H NMR signal at 12.95 ppm and the ¹³C NMR signal at 170.5 ppm.

-

Pyrazole Ring: Supported by the two aromatic proton signals and three aromatic carbon signals in the NMR spectra.

-

Cyclopropyl Group: Evidenced by the characteristic upfield proton and carbon signals in the NMR spectra.

-

Methylene Linker (-CH₂-): Confirmed by the singlet at 4.95 ppm in the ¹H NMR and the signal at 52.0 ppm in the ¹³C NMR. The lack of coupling indicates its position between two quaternary centers (the pyrazole nitrogen and the carbonyl carbon).

Logical Deduction of Connectivity

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1402411-46-4 [chemicalbook.com]

- 4. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

A Technical Guide to Cyclopropyl-Substituted Pyrazoles: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract This technical guide provides an in-depth exploration of cyclopropyl-substituted pyrazoles, a chemical scaffold of significant interest in modern drug discovery. The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, and its combination with the unique physicochemical properties of a cyclopropyl group has led to the development of potent and selective therapeutic agents.[1][2] This document offers a comprehensive overview for researchers and drug development professionals, detailing key synthetic methodologies, the broad pharmacological landscape of these compounds, and critical structure-activity relationship (SAR) insights that drive optimization. We will examine the causality behind experimental choices, present detailed protocols, and analyze case studies of cyclopropyl pyrazoles as cannabinoid receptor antagonists and γ-secretase inhibitors, among other applications.

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[3][4] Its presence in numerous FDA-approved drugs—such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant—testifies to its versatility as a pharmacophore.[2][5][6] The pyrazole core is aromatic, capable of participating in hydrogen bonding as both a donor (N-1) and an acceptor (N-2), and its substitution pattern can be readily modified to fine-tune biological activity.[2]